molecular formula C20H23ClN2O5 B192786 Carbinoxamine maleate CAS No. 3505-38-2

Carbinoxamine maleate

Cat. No.: B192786
CAS No.: 3505-38-2
M. Wt: 406.9 g/mol
InChI Key: GVNWHCVWDRNXAZ-BTJKTKAUSA-N
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Description

    Carbinoxamine Maleate: is an antihistamine and anticholinergic agent. It is commonly used to relieve symptoms associated with allergies, hay fever, and the common cold.

  • Symptoms it can alleviate include rash, watery eyes, itchy eyes/nose/throat/skin, cough, runny nose, and sneezing.
  • The compound works by blocking histamine, a natural substance produced during allergic reactions, and also inhibits acetylcholine, helping to reduce body fluids and relieve symptoms like watery eyes and runny nose.
  • Mechanism of Action

    Target of Action

    Carbinoxamine maleate is a first-generation antihistamine . Its primary target is the histamine H1 receptor . Histamine H1 receptors are found in various tissues in the body, including the smooth muscles, endothelial cells, heart, and central nervous system . They play a crucial role in allergic reactions, causing symptoms such as inflammation, bronchoconstriction, and increased vascular permeability .

    Mode of Action

    This compound competes with free histamine for binding at H1-receptor sites . This antagonizes the effects of histamine on H1-receptors, leading to a reduction of the negative symptoms brought on by histamine H1-receptor binding .

    Biochemical Pathways

    This can lead to a reduction in the release of other inflammatory mediators and a decrease in the allergic response .

    Pharmacokinetics

    This compound is well absorbed from the gastrointestinal tract . The dosage is individualized according to the patient’s response and tolerance . It is administered orally as tablets or oral solution on an empty stomach with water . The elimination half-life of carbinoxamine is reported to be between 10 to 20 hours .

    Result of Action

    The molecular and cellular effects of this compound’s action result in symptomatic relief of allergic conditions such as seasonal and perennial allergic rhinitis, vasomotor rhinitis, allergic conjunctivitis, and mild allergic skin manifestations of urticaria and angioedema . By blocking the action of histamine, this compound can reduce inflammation and other symptoms associated with these conditions .

    Action Environment

    Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion . Additionally, individual factors such as age, health status, and genetic factors can also influence the drug’s effectiveness and potential side effects . Therefore, it’s important to consider these factors when prescribing and administering this compound.

    Preparation Methods

      Synthetic Routes: Carbinoxamine can be synthesized through various routes, including chemical reactions involving starting materials.

      Industrial Production: While specific industrial methods are not widely documented, pharmaceutical companies typically produce carbinoxamine maleate using established synthetic protocols.

  • Chemical Reactions Analysis

      Reactions: Carbinoxamine undergoes reactions typical of antihistamines, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example

      Major Products: These reactions yield modified forms of carbinoxamine, which may have altered pharmacological properties.

  • Scientific Research Applications

      Chemistry: Carbinoxamine’s chemical properties make it useful for studying antihistamine mechanisms and developing related compounds.

      Biology: Researchers explore its effects on histamine receptors and cholinergic pathways.

      Medicine: Carbinoxamine is used clinically to manage allergy symptoms.

      Industry: Its applications extend to pharmaceuticals and related fields.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    (Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GVNWHCVWDRNXAZ-BTJKTKAUSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H23ClN2O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    486-16-8 (Parent)
    Record name Carbinoxamine maleate [USP:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003505382
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID0047828
    Record name Carbinoxamine maleate
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    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    406.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    3505-38-2
    Record name Carbinoxamine maleate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=3505-38-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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    Record name Carbinoxamine maleate [USP:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003505382
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name CARBINOXAMINE MALEATE
    Source DTP/NCI
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    Record name CARBINOXAMINE MALEATE
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    Record name Ethanamine, 2-[(4-chlorophenyl)-2-pyridinylmethoxy]-N,N-dimethyl-, (2Z)-2-butenedioate (1:1)
    Source EPA Chemicals under the TSCA
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    Record name Carbinoxamine maleate
    Source EPA DSSTox
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    Record name Carbinoxamine hydrogen maleate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.454
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    Record name CARBINOXAMINE MALEATE
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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